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molecular formula C22H26O6 B190460 Arctigenin methyl ether CAS No. 25488-59-9

Arctigenin methyl ether

Cat. No. B190460
M. Wt: 386.4 g/mol
InChI Key: SNAOLIMFHAAIER-DLBZAZTESA-N
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Patent
US09168243B2

Procedure details

Matairesinol (5 g, 13.95 mmol) was dissolved in DMF (20 ml) and potassium carbonate (9.64 g, 69.8 mmol), iodomethane (5.23 ml, 84 mmol) were added. The mixture was stirred at RT for 18 h and then DMF was partly evaporated under reduced pressure and mixture was diluted with water (50 ml). The formed insoluble oil was separated, dissolved in DCM, dried with Na2SO4 and evaporated to dryness to give 4.87 g, (90% yield) of dimethylmatairesinol as a yellowish powder.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
9.64 g
Type
reactant
Reaction Step Two
Quantity
5.23 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:10][C@@H:11]2[C@@H:16]([CH2:17][C:18]3[CH:19]=[CH:20][C:21]([OH:26])=[C:22]([O:24][CH3:25])[CH:23]=3)C(=O)O[CH2:12]2)[CH:6]=[CH:7][C:8]=1O.[C:27](=[O:30])([O-])[O-:28].[K+].[K+].I[CH3:34].CN([CH:38]=[O:39])C>>[CH3:38][O:39][C:8]1[CH:7]=[CH:6][C:5]([CH2:10][CH:11]2[CH:16]([CH2:17][C:18]3[CH:19]=[CH:20][C:21]([O:26][CH3:34])=[C:22]([O:24][CH3:25])[CH:23]=3)[C:27](=[O:30])[O:28][CH2:12]2)=[CH:4][C:3]=1[O:2][CH3:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C=CC1O)C[C@H]2COC(=O)[C@@H]2CC=3C=CC(=C(C3)OC)O
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
9.64 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5.23 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF was partly evaporated under reduced pressure and mixture
ADDITION
Type
ADDITION
Details
was diluted with water (50 ml)
CUSTOM
Type
CUSTOM
Details
The formed insoluble oil was separated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09168243B2

Procedure details

Matairesinol (5 g, 13.95 mmol) was dissolved in DMF (20 ml) and potassium carbonate (9.64 g, 69.8 mmol), iodomethane (5.23 ml, 84 mmol) were added. The mixture was stirred at RT for 18 h and then DMF was partly evaporated under reduced pressure and mixture was diluted with water (50 ml). The formed insoluble oil was separated, dissolved in DCM, dried with Na2SO4 and evaporated to dryness to give 4.87 g, (90% yield) of dimethylmatairesinol as a yellowish powder.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
9.64 g
Type
reactant
Reaction Step Two
Quantity
5.23 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:10][C@@H:11]2[C@@H:16]([CH2:17][C:18]3[CH:19]=[CH:20][C:21]([OH:26])=[C:22]([O:24][CH3:25])[CH:23]=3)C(=O)O[CH2:12]2)[CH:6]=[CH:7][C:8]=1O.[C:27](=[O:30])([O-])[O-:28].[K+].[K+].I[CH3:34].CN([CH:38]=[O:39])C>>[CH3:38][O:39][C:8]1[CH:7]=[CH:6][C:5]([CH2:10][CH:11]2[CH:16]([CH2:17][C:18]3[CH:19]=[CH:20][C:21]([O:26][CH3:34])=[C:22]([O:24][CH3:25])[CH:23]=3)[C:27](=[O:30])[O:28][CH2:12]2)=[CH:4][C:3]=1[O:2][CH3:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C=CC1O)C[C@H]2COC(=O)[C@@H]2CC=3C=CC(=C(C3)OC)O
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
9.64 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5.23 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF was partly evaporated under reduced pressure and mixture
ADDITION
Type
ADDITION
Details
was diluted with water (50 ml)
CUSTOM
Type
CUSTOM
Details
The formed insoluble oil was separated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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